molecular formula C21H16N2O3 B13145724 1-Amino-4-((2-methoxyphenyl)amino)anthraquinone CAS No. 54946-80-4

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone

Cat. No.: B13145724
CAS No.: 54946-80-4
M. Wt: 344.4 g/mol
InChI Key: KCHSQBUPMQJKRM-UHFFFAOYSA-N
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Description

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone can be synthesized through various methods. One common approach involves the condensation of 1-aminoanthraquinone with 2-methoxyaniline under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow methods to ensure high efficiency and yieldThis method allows for precise control over reaction conditions, resulting in a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .

Scientific Research Applications

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-((2-methoxyphenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These mechanisms contribute to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1-Amino-4-methylaminoanthraquinone
  • 1-Amino-4-phenylaminoanthraquinone

Uniqueness

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the methoxyphenylamino group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

54946-80-4

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-amino-4-(2-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O3/c1-26-17-9-5-4-8-15(17)23-16-11-10-14(22)18-19(16)21(25)13-7-3-2-6-12(13)20(18)24/h2-11,23H,22H2,1H3

InChI Key

KCHSQBUPMQJKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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